molecular formula C4H6O3 B023762 1-Hydroxy-1-cyclopropanecarboxylic acid CAS No. 17994-25-1

1-Hydroxy-1-cyclopropanecarboxylic acid

Cat. No. B023762
CAS RN: 17994-25-1
M. Wt: 102.09 g/mol
InChI Key: GQXURJDNDYACGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Hydroxy-1-cyclopropanecarboxylic acid often involves cycloalkylation of dimethyl malonate with epichlorohydrin, followed by subsequent reactions like Hofmann rearrangement. These methods highlight the versatility of cyclopropane-based compounds in synthesis and their potential utility in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Molecular Structure Analysis

Molecular structure plays a pivotal role in determining the reactivity and physical properties of cyclopropane derivatives. Studies on β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal unique H-bonded ring arrangements, indicative of the influence of the cyclopropane moiety on molecular conformation and potential interactions (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

1-Hydroxy-1-cyclopropanecarboxylic acid and its derivatives engage in a variety of chemical reactions. For instance, cyclopropane fatty acid synthase studies reveal the enzyme's role in modifying acyl chains in phospholipid bilayers, showcasing the biochemical relevance of cyclopropane-containing compounds (Wang, Grogan, & Cronan, 1992).

Physical Properties Analysis

The physical properties of 1-Hydroxy-1-cyclopropanecarboxylic acid derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are influenced by the cyclopropane core's structural characteristics, which affect intermolecular interactions and phase behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are essential for understanding the versatility of 1-Hydroxy-1-cyclopropanecarboxylic acid in synthesis and its role in biological systems. Studies on inhibitors of enzymes metabolizing phosphoenolpyruvate, for example, demonstrate the compound's potential as a competitive inhibitor due to its structural similarity to substrates involved in key biochemical pathways (O'Leary, Degooyer, Dougherty, & Anderson, 1981).

Scientific Research Applications

  • Synthesis and Biological Activity : Derivatives of 1-Hydroxy-1-cyclopropanecarboxylic acid have been synthesized for various applications. For example, optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the plant growth hormone ethylene, was synthesized for use in affinity purification and antibody generation (Pirrung, Dunlap, & Trinks, 1989). Similarly, oligopeptides containing 1-(aminomethyl)cyclopropanecarboxylic acid, which form a ribbon-type arrangement of eight-membered H-bonded rings, have potential applications in drug discovery and pharmacological research (Abele, Seiler, & Seebach, 1999).

  • Antifungal and Antimicrobial Properties : Compounds containing 1-aminocyclopropane-1-carboxylic acid have shown potential as antifungal, antimicrobial, antiviral, and antitumoral agents due to their cyclopropane moiety (Coleman & Hudson, 2016).

  • Agricultural Applications : Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid can inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, thereby reducing wound ethylene production in fruit discs (Dourtoglou & Koussissi, 2000).

  • Enzyme Inhibition and Models for Enzymes : Diastereomerically pure 1-aminocyclopropylphosphonic acids have been synthesized, showing potential as enzyme inhibitors and models for enzymes (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

  • Ethylene Precursor in Plants : 1-(Malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, indicates its natural occurrence in wilted wheat leaves (Hoffman, Yang, & McKeon, 1982).

  • Asymmetric Synthesis : There have been successful attempts at asymmetric synthesis of optically active cyclopropanecarboxylic acid derivatives, which have implications in various synthetic and biomedical applications (Gui, 1998).

  • Catalytic Synthesis : Studies also include the catalytic synthesis of compounds involving cyclopropanecarboxylic acid derivatives, which have potential applications in chemical synthesis and material science (Patil, Cavitt, Grzybowski, & France, 2011).

Safety And Hazards

“1-Hydroxy-1-cyclopropanecarboxylic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions of “1-Hydroxy-1-cyclopropanecarboxylic acid” research could involve further exploration of its physiological activity as a plant growth regulator and its potential as a conformationally rigid analog of natural amino acids . Additionally, its role in the design of peptidomimetics could be further investigated .

properties

IUPAC Name

1-hydroxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXURJDNDYACGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369774
Record name 1-Hydroxy-1-cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1-cyclopropanecarboxylic acid

CAS RN

17994-25-1
Record name 1-Hydroxy-1-cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-1-cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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